REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[N:4]1[CH2:5][CH2:6][c:7]2[cH:8][c:9]([O:16][CH3:17])[c:10]([N+:13](=[O:14])[O-:15])[cH:11][c:12]21.[ClH:18].[Na+:20].[OH-:19]>>[NH:4]1[CH2:5][CH2:6][c:7]2[cH:8][c:9]([O:16][CH3:17])[c:10]([N+:13](=[O:14])[O-:15])[cH:11][c:12]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(cc1[N+](=O)[O-])N(C(C)=O)CC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1cc2c(cc1[N+](=O)[O-])NCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |